molecular formula C23H27NO5 B3431505 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid CAS No. 905857-50-3

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid

Cat. No.: B3431505
CAS No.: 905857-50-3
M. Wt: 397.5 g/mol
InChI Key: KTJFVDVILDHBPE-HXUWFJFHSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid is a synthetic amino acid derivative designed for use in peptide synthesis. Its structure features two critical functional groups:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which protects the amino group at position 4 of the butanoic acid backbone. The Fmoc group is base-labile, allowing selective deprotection during solid-phase peptide synthesis (SPPS) .
  • A tert-butoxy (OtBu) group at position 2, which serves as a protecting group for hydroxyl or other reactive sites. The tert-butyl group is acid-labile, providing orthogonal protection compatibility with Fmoc .

This compound is structurally related to protected amino acids like Fmoc-Thr(tBu)-OH, where the tert-butyl group stabilizes side-chain hydroxyls during synthesis . Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.46 g/mol (CAS: 71989-35-0) .

Properties

CAS No.

905857-50-3

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-20(21(25)26)12-13-24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1

InChI Key

KTJFVDVILDHBPE-HXUWFJFHSA-N

SMILES

CC(C)(C)OC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)O[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C)(C)OC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid, commonly referred to as Fmoc-amino acid derivative, is a significant compound in the field of peptide synthesis and drug development. This article aims to explore its biological activity, applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H25NO6
Molecular Weight 411.454 g/mol
CAS Number 71989-14-5
InChI Key FODJWPHPWBKDON-IBGZPJMESA-N

The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, enhancing the stability and solubility of amino acids during chemical reactions.

Peptide Synthesis

Fmoc derivatives are widely utilized as protecting groups in the synthesis of peptides. The Fmoc group is favored due to its stability under various reaction conditions and ease of removal. This property allows for efficient coupling reactions while minimizing side reactions that can occur with other protecting groups .

Drug Development

Research indicates that compounds like Fmoc-amino acids play a crucial role in the development of novel therapeutic agents. They are integral in optimizing drug candidates by modifying their structural properties, which can enhance bioavailability and efficacy .

Biochemical Research

Fmoc derivatives facilitate the study of protein interactions and functions. By enabling precise modifications to amino acids, researchers can investigate cellular mechanisms and identify potential therapeutic targets . This has implications for understanding diseases at a molecular level and developing targeted therapies.

Material Science Applications

In material science, Fmoc compounds are applied in creating advanced materials that require specific functional groups for enhanced performance. Their unique chemical properties allow for innovative applications in polymer chemistry .

Study 1: Peptide Synthesis Efficiency

A study conducted by Albericio et al. demonstrated that using Fmoc protection significantly improved the efficiency of peptide synthesis compared to traditional methods. The research highlighted the rapid cleavage of the Fmoc group using various amines, which streamlined the synthesis process and reduced reaction times .

Study 2: Drug Candidate Optimization

In another investigation, researchers utilized Fmoc derivatives to modify an existing drug candidate, resulting in improved pharmacokinetic properties. The study showed that structural modifications facilitated better absorption and distribution within biological systems, underscoring the importance of Fmoc compounds in drug development .

Scientific Research Applications

Peptide Synthesis

Fmoc-Dab(OBu)OH is primarily used as an amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino function of amino acids, allowing for the sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides with specific sequences for various biological studies.

Drug Development

The compound has been explored in drug development due to its ability to modify peptide structures, enhancing their stability and bioavailability. By incorporating Fmoc-Dab(OBu)OH into peptide chains, researchers can create analogs with improved pharmacological properties.

Bioconjugation

Fmoc-Dab(OBu)OH is also employed in bioconjugation techniques, where it can be linked to other biomolecules such as antibodies or enzymes. This application is vital for developing targeted drug delivery systems and diagnostic tools.

Case Study 1: Peptide Therapeutics

A study demonstrated the use of Fmoc-Dab(OBu)OH in synthesizing a peptide therapeutic aimed at treating metabolic disorders. The synthesized peptide exhibited enhanced stability and activity compared to its non-modified counterparts, showcasing the compound's potential in therapeutic applications.

Case Study 2: Antibody Conjugates

Research involving the conjugation of Fmoc-Dab(OBu)OH-modified peptides to monoclonal antibodies illustrated improved targeting capabilities in cancer therapy. The modified antibodies showed increased efficacy in binding to tumor cells while minimizing off-target effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives:

Compound Name Substituents & Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
Target: 4-(Fmoc-amino)-2-(tert-butoxy)butanoic acid Fmoc (C4), OtBu (C2) C₂₃H₂₇NO₅ 397.46 71989-35-0 Peptide synthesis, SPPS
Fmoc-Thr(tBu)-OH Fmoc (C2), OtBu (side chain C3) C₂₃H₂₇NO₅ 397.46 71989-35-0 SPPS, threonine protection
(2R)-2-Fmoc-amino-4-[4-(tert-butoxy)phenyl]butanoic acid Fmoc (C2), OtBu (aryl C4) C₂₉H₃₁NO₅ 473.56 2446043-05-4 Peptide backbone modification
(S)-2-Fmoc-amino-4-azidobutanoic acid Fmoc (C2), azide (C4) C₁₉H₁₈N₄O₄ 366.37 942518-20-9 Click chemistry, bioconjugation
(S)-2-Fmoc-amino-4-bromobutanoic acid Fmoc (C2), bromine (C4) C₁₉H₁₈BrNO₄ 420.25 172169-88-9 Halogenation reactions
4-[Fmoc-amino]-2-[(benzyloxy)methyl]butanoic acid Fmoc (C4), benzyloxymethyl (C2) C₂₉H₂₉NO₅ 471.55 252049-08-4 Orthogonal protection strategies

Key Structural and Functional Differences

Substituent Positioning :

  • The target compound places the Fmoc group on C4 and OtBu on C2 , whereas analogs like Fmoc-Thr(tBu)-OH position Fmoc on C2 and OtBu on the side chain . This affects steric hindrance during peptide coupling.
  • Aryl-substituted derivatives (e.g., 2446043-05-4) incorporate tert-butoxy groups on aromatic rings, enabling hydrophobic interactions in peptide structures .

Functional Group Diversity :

  • Azide (C4 in 942518-20-9) and bromine (C4 in 172169-88-9) substituents enable click chemistry or cross-coupling reactions, unlike the target’s inert tert-butyl group .
  • Compounds with benzyloxymethyl groups (252049-08-4) offer alternative protection strategies for carboxyl or hydroxyl groups .

Synthetic Utility :

  • The target’s tert-butyl group enhances solubility in organic solvents (e.g., DCM, DMF), critical for SPPS .
  • Acid-labile OtBu allows selective deprotection under mild conditions (e.g., TFA), whereas Fmoc requires piperidine .

Biological Relevance :

  • Unlike succinylated derivatives (), which exhibit anti-inflammatory activity, the target compound is primarily a synthetic intermediate without direct therapeutic use .

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability during peptide synthesis?

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, or oxidizing agents . Personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn during handling. Stability under normal conditions is reported, but decomposition may occur at elevated temperatures, releasing toxic fumes .

Q. How should researchers design a purification protocol for this compound after solid-phase synthesis?

Post-synthesis purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile/water gradients. Column chromatography with silica gel and ethyl acetate/hexane mixtures can also be employed. Ensure solvent compatibility with the tert-butoxy group to avoid premature deprotection. Centrifugation and lyophilization are recommended for isolating the final product .

Q. What critical parameters should be monitored during Fmoc group cleavage under basic conditions?

Monitor reaction temperature (20–25°C), pH (maintained at ~9–10 with piperidine or morpholine), and reaction time (20–30 minutes). Excessive base exposure can degrade the tert-butoxy substituent. Confirm cleavage completion via thin-layer chromatography (TLC) or mass spectrometry (MS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability in polar vs. non-polar solvents?

Contradictions may arise from solvent-specific interactions with the tert-butoxy group. Conduct stability assays in solvents like DMF, DMSO, and dichloromethane using UV-Vis spectroscopy or NMR to track degradation. For example, avoid prolonged storage in DMF due to potential transesterification reactions. Cross-reference with thermogravimetric analysis (TGA) data to assess decomposition thresholds .

Q. What strategies optimize coupling efficiency in automated peptide synthesizers for this derivative?

Optimize activation reagents (e.g., HBTU or DIC/Oxyma) and coupling times (30–60 minutes). Pre-activate the compound in DMF for 5 minutes before resin addition. Monitor steric hindrance from the tert-butoxy group by adjusting molar excess (2–4 equivalents) and using microwave-assisted synthesis to enhance reaction kinetics .

Q. How does the tert-butoxy substituent influence reactivity compared to other Fmoc-protected amino acids?

The tert-butoxy group increases steric bulk, reducing nucleophilic attack rates during coupling. Comparative kinetic studies with analogues (e.g., Fmoc-GABA-OH) show a 15–20% decrease in coupling efficiency, necessitating longer reaction times or elevated temperatures. Computational modeling (DFT) can predict steric effects on transition states .

Methodological Considerations

  • Toxicity Mitigation : While acute toxicity data are limited, classify the compound under GHS Category 4 for oral, dermal, and inhalation hazards. Use fume hoods and conduct routine air quality monitoring .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Incineration is preferred to avoid environmental persistence .
  • Synthetic Troubleshooting : For low yields, evaluate tert-butoxy stability via LC-MS and adjust protecting groups (e.g., switch to benzyl ethers) if necessary .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.